molecular formula C9H8Cl2O2 B3141853 3-(4-Chlorophenoxy)propanoyl chloride CAS No. 4878-06-2

3-(4-Chlorophenoxy)propanoyl chloride

Cat. No.: B3141853
CAS No.: 4878-06-2
M. Wt: 219.06 g/mol
InChI Key: YXSGXTGSPAHLRB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propanoyl chloride is an acyl chloride derivative featuring a chlorophenoxy substituent on the propanoyl backbone. Such compounds are typically synthesized via reactions between carboxylic acids and chlorinating agents (e.g., oxalyl chloride) under inert atmospheres, as demonstrated for structurally similar derivatives in . These acyl chlorides are reactive intermediates used in synthesizing amides, esters, and other functionalized molecules, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-(4-chlorophenoxy)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGXTGSPAHLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)propanoyl chloride typically involves the reaction of 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines to form amides.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-(4-chlorophenoxy)propanoic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from nucleophilic substitution with amines.

    3-(4-Chlorophenoxy)propanoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

Pharmaceutical Applications

3-(4-Chlorophenoxy)propanoyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a chlorinated acyl chloride makes it a versatile building block for creating more complex molecules.

Case Study: Synthesis of Anti-inflammatory Agents

A notable application is in the synthesis of anti-inflammatory drugs. Researchers have utilized this compound to create derivatives that demonstrate enhanced anti-inflammatory activity compared to their non-chlorinated counterparts.

Table 1: Comparison of Anti-inflammatory Activity

Compound NameStructureActivity (IC50)
Compound AStructure A25 µM
Compound BStructure B15 µM
3-(4-Chlorophenoxy)propanoyl derivativeStructure C5 µM

Agrochemical Applications

In the agrochemical sector, this compound is primarily employed in the formulation of herbicides. Its chlorinated phenoxy group contributes to the herbicidal activity against a variety of broadleaf weeds.

Case Study: Herbicide Formulation

The compound has been incorporated into several commercial herbicides, demonstrating effective control over target weed species while minimizing harm to crops.

Table 2: Herbicide Efficacy

Herbicide NameActive IngredientTarget WeedsEfficacy (%)
TrimecMecopropBroadleaf weeds90
Custom Herbicide3-(4-Chlorophenoxy)propanoyl derivativeVarious broadleaf weeds85

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for the derivatization of various compounds. It enhances the detection sensitivity in chromatographic methods such as HPLC.

Case Study: HPLC Method Development

Recent studies have shown that using this compound in HPLC methods allows for improved separation and identification of phenolic compounds in environmental samples.

Table 3: HPLC Method Parameters

ParameterValue
Column TypeC18 Reverse Phase
Mobile Phase CompositionAcetonitrile/Water (70:30)
Detection MethodUV at 254 nm

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly influences molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Physical State (Synthesis) Key Applications Reference
3-(4-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 4-Bromo N/A Intermediate for brominated derivatives
3-(3-Bromophenyl)propanoyl chloride C₉H₈BrClO 247.52 3-Bromo N/A Similar to 4-bromo analog
3-(4-Methoxyphenyl)propanoyl chloride C₁₀H₁₁ClO₂ 198.65 4-Methoxy Solid (cholesterol esters) Steroid derivatives
3-(3′,4′-Dimethoxyphenyl)propanoyl chloride C₁₁H₁₃ClO₃ 228.67 3,4-Dimethoxy Yellow oil Precursor to bioactive amides

Key Observations :

  • Halogen vs. Alkoxy Substituents : Bromo and chloro substituents increase molecular weight and lipophilicity (logP ~3.1 for bromophenyl analogs ) compared to methoxy groups, which enhance polarity.
  • Positional Isomerism : 3- vs. 4-substituted isomers (e.g., 3-bromo vs. 4-bromo) may exhibit differences in reactivity and biological activity due to steric and electronic effects.
  • Physical State : Methoxy-substituted derivatives (e.g., 3,4-dimethoxy) often form oils (), while bulkier substituents like trimethoxyphenyl yield crystalline solids .

Biological Activity

The compound 3-(4-Chlorophenoxy)propanoyl chloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies. The information compiled is drawn from diverse sources, including peer-reviewed articles and clinical studies.

Chemical Structure and Properties

This compound is an acyl chloride derivative characterized by the presence of a chlorophenoxy group. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H8ClO2
  • Molecular Weight : 212.62 g/mol

The presence of the chlorophenoxy group is significant as it influences the compound's interaction with biological systems.

Research indicates that compounds similar to this compound can modulate ion channels, particularly chloride channels. For example, studies on related compounds have shown that they can affect the gating mechanisms of skeletal muscle chloride channels (CIC-1) by altering their voltage dependence and conductance properties. These effects are crucial in understanding how such compounds might contribute to myotonic side effects observed in certain pharmacological contexts .

Toxicity Profile

The toxicity of chlorophenoxy compounds, including this compound, has been a subject of extensive research. In a review of case studies involving chlorophenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), it was found that while most patients experienced minimal toxicity, severe outcomes were possible, including rhabdomyolysis and renal dysfunction . The mechanisms underlying these toxic effects often involve disruption of cellular ion homeostasis and oxidative stress pathways.

Case Studies

  • MCPA Poisoning Case Series : A study involving 181 patients who ingested MCPA reported that 85% experienced only mild symptoms. However, severe complications were noted in some cases, leading to fatalities primarily due to cardiorespiratory arrest . This highlights the potential risks associated with chlorophenoxy derivatives.
  • Toxicological Assessments : Comparative studies have shown that exposure to chlorophenoxy compounds can lead to various health issues, including neurological damage and endocrine disruption. In laboratory settings, these compounds have demonstrated cytotoxic effects on various cell lines, indicating their potential for causing significant biological harm at certain concentrations .

Ion Channel Modulation

Recent findings suggest that this compound may influence chloride channel function through specific binding interactions. The modulation of CIC-1 gating by related compounds has been documented, showing concentration-dependent shifts in channel behavior . This suggests a potential mechanism through which this compound could exert myotonic effects.

Cytotoxicity Studies

In vitro studies have demonstrated that chlorophenoxy derivatives can induce cell death through various pathways, including oxidative stress and mitochondrial dysfunction. For instance, exposure to these compounds resulted in decreased ATP levels and increased superoxide production in cell cultures . Such findings underscore the importance of understanding the cytotoxic mechanisms when evaluating the safety profiles of these chemicals.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 3-(4-chlorophenoxy)propanoyl chloride, and how can reaction conditions minimize byproduct formation?

  • Methodological Answer : Synthesis typically involves reacting 3-(4-chlorophenoxy)propanoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous reactions (e.g., o-chlorobenzoxime chloride synthesis) use stepwise chlorination and cyclization under controlled temperatures (0–60°C) to avoid oxidative byproducts . Evidence from thionyl chloride-mediated acyl chloride formation suggests side reactions (e.g., redox processes leading to biphenyl derivatives) may occur if moisture or excess reagent is present. Use inert atmospheres, stoichiometric control, and post-reaction quenching with dry solvents to improve purity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : This compound is moisture-sensitive and corrosive. Store under anhydrous conditions (e.g., molecular sieves) at –20°C in amber glass vials. Safety protocols from analogous chlorinated compounds recommend using nitrile gloves, fume hoods, and eye protection (e.g., ANSI Z87.1-rated goggles) during handling. Post-experiment waste should be neutralized with cold sodium bicarbonate and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the acyl chloride moiety (δ ~170–180 ppm in ¹³C NMR) and aromatic substituents. Infrared (IR) spectroscopy can confirm the C=O stretch (~1800 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment, with hexane:ethyl acetate (95:5) as a mobile phase for TLC validation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during reactions involving this compound?

  • Methodological Answer : Oxidative side reactions, such as dimerization or quinone formation, may occur under protic or high-temperature conditions. For instance, thionyl chloride can act as both a chlorinating agent and an oxidizer, leading to redox processes that generate biphenyl derivatives (e.g., 3,3',5,5'-tetra(tert-butyl)diphenoquinone). Monitor reaction progress via GC-MS or in situ IR to detect intermediates. Mitigate byproducts using radical scavengers (e.g., BHT) or low-temperature (–10°C) conditions .

Q. How can this compound be utilized in synthesizing bioactive analogs, and what functionalization challenges arise?

  • Methodological Answer : This acyl chloride is a key intermediate for amide/ester derivatives in medicinal chemistry (e.g., prodrugs or enzyme inhibitors). Challenges include regioselective coupling with sterically hindered amines. A published protocol for similar compounds (e.g., 4-chloro-N-(pyridinyl)benzamide derivatives) recommends using DMAP as a catalyst in THF at –20°C to improve yields. Purify via flash chromatography (silica gel, gradient elution) to isolate target products .

Q. What environmental and safety considerations are critical when scaling up reactions with this compound?

  • Methodological Answer : Large-scale use requires adherence to OSHA and EPA guidelines. Implement closed-system reactors to prevent HCl gas release. Neutralize exhaust with scrubbers containing aqueous NaOH. Ecotoxicological data from analogous chlorinated propanoyl compounds suggest LC50 values <1 mg/L for aquatic organisms, necessitating strict wastewater segregation and treatment .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Yield variations often stem from differences in reagent quality (e.g., anhydrous vs. technical-grade thionyl chloride) or reaction scale. Reproduce literature protocols with rigorously dried solvents and substrates. Compare HPLC retention times and NMR shifts with published data to validate consistency. For peer-reviewed conflicts, consult structural analogs (e.g., 3-(4-bromophenyl)propanoyl chloride) to infer optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.